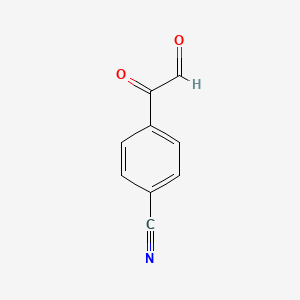

4-(2-Oxoacetyl)benzonitrile

Description

Contextualization within Benzonitrile (B105546) and Glyoxal (B1671930) Derivatives

The chemical nature of 4-(2-oxoacetyl)benzonitrile is best understood by considering its classification as both a benzonitrile and a glyoxal derivative.

Benzonitrile Derivatives: Benzonitrile (C₆H₅CN) is the parent compound of this class, consisting of a cyano group attached to a benzene (B151609) ring. wikipedia.org It serves as a fundamental building block in organic chemistry. wikipedia.org The nitrile group is a versatile functional handle; it can undergo hydrolysis to form benzamides or benzoic acids, or be reduced to produce benzylamines. wikipedia.orglibretexts.org In derivatives like this compound, the strongly electron-withdrawing nitrile group influences the reactivity of the entire molecule by modulating the electron density of the aromatic ring.

Glyoxal Derivatives: Glyoxal (CHOCHO) is the simplest α-dicarbonyl aldehyde. Aryl glyoxals, such as this compound, are characterized by a 1,2-dicarbonyl moiety attached to an aromatic ring. This structural feature makes them potent bis-electrophiles, meaning they have two adjacent electrophilic carbon centers. chim.it This reactivity is extensively exploited in the synthesis of various heterocyclic compounds. For instance, the reaction of aryl glyoxals with binucleophiles like 1,2-diamines is a classic and efficient method for preparing quinoxalines, a class of compounds with applications as photoinitiators and fluorescence sensors. chim.it

Academic Significance of the Oxoacetyl and Nitrile Functionalities in Synthetic Methodologies

The academic importance of this compound stems from the distinct yet complementary reactivity of its two functional groups, which allows for diverse applications in synthetic organic chemistry.

The Oxoacetyl Group as a Bis-Electrophile: The α-keto-aldehyde (oxoacetyl) functionality is a key player in the construction of cyclic and heterocyclic systems. Its two adjacent carbonyl carbons are highly susceptible to nucleophilic attack. This property is widely utilized in:

Heterocyclization Reactions: It readily condenses with various binucleophiles. For example, its reaction with ethylenediamine (B42938) and a reducing agent can be used to form piperazine (B1678402) derivatives. google.com.na

Multicomponent Reactions: The oxoacetyl group can participate in complex one-pot reactions involving three or more starting materials to rapidly build molecular complexity. thieme-connect.com Research has shown its utility in three-component reactions with cyclic 1,3-dicarbonyl compounds and 4-aminopyridines to yield stable zwitterionic products. thieme-connect.com

Synthesis of Substituted Heterocycles: It serves as a precursor for various heterocyclic scaffolds. For instance, it has been used in the synthesis of substituted thiazoles and pyrimidone derivatives. google.com.naacs.org

The Nitrile Group as a Versatile Synthetic Handle: The nitrile functionality offers a robust platform for molecular elaboration through several well-established transformations. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, via an amide intermediate. libretexts.org This conversion is fundamental for creating molecules with carboxy-phenyl motifs.

Reduction: A common transformation is the reduction of the nitrile to a primary amine (an aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This opens pathways to a vast array of amine-containing target molecules.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form nitrogen-containing heterocycles, such as 1,2,4-triazoles. organic-chemistry.org

The dual functionality of this compound makes it a strategic starting material. Chemists can perform reactions chemoselectively at one group while leaving the other intact for subsequent modifications, enabling a modular and efficient approach to the synthesis of complex, multifunctional molecules. A prominent synthetic route to prepare this compound involves the oxidation of a more readily available precursor, 4-cyanoacetophenone. chemicalbook.com

| Synthesis of this compound | |

| Starting Material | 4-Cyanoacetophenone chemicalbook.com |

| Oxidizing Agent | Selenium(IV) oxide (SeO₂) chemicalbook.com |

| Solvent System | 1,4-Dioxane and Water chemicalbook.com |

| Reaction Conditions | Heated at 90°C for 12 hours chemicalbook.com |

| Typical Yield | ~85% chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

4-oxaldehydoylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRPJYGYHJNAKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940553 | |

| Record name | 4-(Oxoacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19010-28-7 | |

| Record name | 4-(Oxoacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Oxoacetyl Benzonitrile and Its Analogs

Direct Synthetic Routes

Direct synthesis primarily involves the oxidation of readily available precursors, with the choice of oxidant and reaction conditions being critical for achieving high yields and purity.

Oxidation of Para-Cyano-Acetophenone Precursors

A prevalent and reliable method for the synthesis of 4-(2-oxoacetyl)benzonitrile is the direct oxidation of 4-cyanoacetophenone. chemicalbook.com Selenium(IV) oxide (SeO2) is a commonly employed oxidizing agent for this transformation. chemicalbook.comgoogle.com The reaction is typically carried out in a solvent system of dioxane and water. chemicalbook.com

In a representative procedure, 4-cyanoacetophenone is treated with selenium dioxide in a mixture of dioxane and water. chemicalbook.com The reaction mixture is heated, often at reflux, for several hours to ensure complete conversion. google.com For instance, a reaction carried out at 90°C for 12 hours yielded the desired product as a solid in 85% yield. chemicalbook.com Another protocol involving refluxing for 20 hours also demonstrated successful synthesis. google.com The work-up generally involves filtering the reaction mixture to remove selenium byproducts, followed by extraction and solvent removal to isolate the this compound. chemicalbook.comgoogle.com

Table 1: Oxidation of 4-Cyanoacetophenone to this compound

| Oxidizing Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Selenium(IV) oxide | 1,4-Dioxane/Water | 90 | 12 | 85 | chemicalbook.com |

| Selenium dioxide | Dioxane | Reflux | 20 | Not specified | google.com |

Exploration of Alternative Oxidation Reagents and Conditions

While selenium dioxide is effective, research into alternative, potentially milder or more environmentally benign, oxidizing agents is ongoing in synthetic organic chemistry. mun.casigmaaldrich.com General oxidation methods for converting alcohols to carbonyl compounds, which share mechanistic similarities with the oxidation of the activated methyl group in acetophenones, include Swern oxidation and its variants. organic-chemistry.org A modified Swern oxidation using dimethyl sulfoxide (B87167) (DMSO) activated by cyanuric chloride operates at milder temperatures (-30 °C) than the classical method. organic-chemistry.org Other common oxidizing agents include potassium permanganate (B83412) (KMnO4) and manganese dioxide (MnO2), sometimes supported on solid phases like montmorillonite (B579905) clay to enhance selectivity. mun.ca The development of greener oxidation systems, such as using hydrogen peroxide with a lithium chloride catalyst, is also an active area of research. mun.ca

Indirect Synthesis via Precursor Modification

Indirect methods offer alternative pathways to this compound and its analogs, often starting from halogenated precursors or building the side chain through classical organic reactions.

Conversion from Halogenated Acetylbenzonitriles (e.g., 4-(2-Chloroacetyl)benzonitrile (B1594178), 4-(2-Bromoacetyl)benzonitrile)

Halogenated acetylbenzonitriles, such as 4-(2-bromoacetyl)benzonitrile (B32679) and 4-(2-chloroacetyl)benzonitrile, serve as key intermediates that can be converted to the target compound. chemicalbook.com These precursors are highly reactive due to the electrophilic nature of the chloroacetyl and bromoacetyl groups, which allows for nucleophilic substitution reactions.

4-(2-Bromoacetyl)benzonitrile can be synthesized from 4-cyanoacetophenone using N-bromosuccinimide (NBS) in ethyl acetate (B1210297) with an Amberlyst 15 ion exchange resin as a catalyst. chemicalbook.com The bromo group is a good leaving group, making it susceptible to displacement. Similarly, 4-(2-chloroacetyl)benzonitrile can be prepared and subsequently used. googleapis.com The conversion of these haloacetyl compounds to this compound typically involves a nucleophilic substitution reaction, for example, using a protected form of a hydroxyl group followed by deprotection and oxidation, although direct conversion methods are also explored.

Friedel-Crafts Acylation and Nucleophilic Substitution Strategies on Benzonitrile (B105546) Scaffolds

The Friedel-Crafts acylation is a fundamental reaction for attaching acyl groups to aromatic rings. sigmaaldrich.comorganic-chemistry.org In principle, a Friedel-Crafts reaction on benzonitrile could be envisioned to introduce the oxoacetyl group or a precursor. However, the electron-withdrawing nature of the nitrile group deactivates the aromatic ring, making Friedel-Crafts reactions challenging. sigmaaldrich.com

A more plausible strategy involves nucleophilic substitution on a pre-functionalized benzonitrile derivative. organic-chemistry.orggacariyalur.ac.innumberanalytics.com For instance, starting with a benzonitrile derivative that already contains a suitable leaving group, a nucleophile could be introduced to build the desired side chain. One-pot multicomponent reactions involving arylglyoxal hydrates (such as the hydrated form of this compound), benzonitrile, and ammonium (B1175870) acetate have been used to synthesize complex heterocyclic structures like 5-aryl-2-phenyl-4H-imidazol-4-imines, demonstrating the reactivity of the arylglyoxal moiety in nucleophilic additions and cyclizations. nih.gov

Specialized Synthetic Approaches to Derivatives Incorporating the this compound Moiety

The this compound core is a valuable building block for the synthesis of more complex molecules, particularly heterocycles. acs.orgresearchgate.netmdpi.comacademie-sciences.frrroij.com For example, it has been incorporated into thiazole (B1198619) derivatives. In one study, 4-[2-(2,4-diphenylthiazol-5-yl)-2-oxoacetyl]benzonitrile was synthesized, showcasing the utility of the parent compound in constructing elaborate molecular architectures. acs.org The synthesis of various oxadiazole and triazole derivatives often starts from benzonitrile or its derivatives, highlighting the importance of the cyano group as a synthetic handle. rroij.comnih.gov These specialized approaches often involve multi-step sequences where the this compound fragment is introduced and subsequently modified to yield the final target derivatives.

Iodine-Promoted Transformations for α-Ketoimide Linkages

The formation of α-ketoimides is a significant transformation in organic synthesis, and iodine-promoted methods offer a metal-free and efficient route to these valuable compounds. acs.org Research has demonstrated the utility of molecular iodine as a catalyst in oxidative cross-coupling reactions to construct α-ketoimide frameworks. acs.orgorganic-chemistry.org

One effective strategy involves the iodine-catalyzed oxidative cross-coupling of methyl ketones with benzamidines hydrochloride. acs.org This approach provides a facile, metal-free, and peroxide-free pathway to α-ketoimides in good to excellent yields. The reaction proceeds via an in situ iodination-based oxidative coupling mechanism. acs.org The proposed mechanism suggests the reaction is initiated by the iodination of the methyl ketone.

Another iodine-promoted method facilitates the direct transformation of aryl, heteroaryl, vinyl, or ethynyl (B1212043) methyl ketones into primary amides using an iodine-NH₃•H₂O system in an aqueous medium. organic-chemistry.org Furthermore, a metal-free oxidative coupling of methyl ketones with primary or secondary amines to yield α-ketoamides has been developed. acs.org Control experiments in this latter study identified α-iodoketone, α-aminoketone, an iminium intermediate, and α-hydroxy amine as key intermediates in the reaction pathway. acs.org

The versatility of iodine in promoting these transformations is also highlighted in the synthesis of α,δ-dicarbonyl esters through an iodine-promoted aerobic oxidation of α-cyano-δ-keto esters. organic-chemistry.org This reaction, which uses molecular iodine as a promoter and air as the oxidant, proceeds under mild conditions. organic-chemistry.org The proposed mechanism involves the formation of a carbon radical that reacts with oxygen to form a peroxyl radical, which then undergoes further transformations. organic-chemistry.org

Table 1: Iodine-Promoted Synthesis of α-Ketoimides and Related Structures

| Starting Materials | Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| Methyl Ketones, Benzamidines Hydrochloride | I₂ | α-Ketoimides | Good to Excellent | acs.org |

| Methyl Ketones, Amines | I₂, NH₃•H₂O | Primary Amides | Good | organic-chemistry.org |

| Methyl Ketones, Primary/Secondary Amines | I₂ | α-Ketoamides | Not specified | acs.org |

| α-Cyano-δ-keto Esters | I₂, Air | α,δ-Dicarbonyl Esters | Up to 92% | organic-chemistry.org |

Wittig-Type Olefinations for Vinylated Benzonitrile Derivatives

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes. masterorganicchemistry.commdpi.com This methodology is particularly useful for the synthesis of vinylated benzonitrile derivatives. The reaction involves the interaction of a carbonyl compound with a phosphonium (B103445) ylide, also known as a Wittig reagent. mdpi.comresearchgate.net

A specific application of this reaction is the synthesis of 4-(2,2-difluorovinyl)benzonitrile (B14117845) from 4-formylbenzonitrile. nih.gov This Wittig-type olefination provides a route to gem-difluoroalkene products. orgsyn.org Another example is the synthesis of 4-[2-(4-nitrophenyl)ethenyl]benzonitrile, which demonstrates the utility of the Wittig reaction in creating stilbene-like structures with a benzonitrile moiety. acs.org

The general mechanism of the Wittig reaction involves the nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon, leading to a betaine (B1666868) intermediate which then forms a four-membered oxaphosphetane ring. masterorganicchemistry.com This intermediate subsequently decomposes to yield the final alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemistry of the resulting alkene is influenced by the nature of the substituents on the ylide. organic-chemistry.org

The synthesis of 5-vinyl-benzo[d]imidazole derivatives has also been achieved using the Wittig reaction. nih.gov In this multi-step synthesis, an aldehyde group is reacted with a suitable Wittig reagent, generated using a strong base like n-BuLi, to form the target vinyl derivatives as a mixture of Z/E isomers. nih.gov

Table 2: Synthesis of Vinylated Benzonitrile Derivatives via Wittig-Type Olefination

| Carbonyl Compound | Wittig Reagent Precursor | Product | Reference |

|---|---|---|---|

| 4-Formylbenzonitrile | Not specified | 4-(2,2-Difluorovinyl)benzonitrile | nih.gov |

| Not specified | Not specified | 4-[2-(4-Nitrophenyl)ethenyl]benzonitrile | acs.org |

| Aldehyde-functionalized benzimidazole | Phosphonium salts | 5-Vinyl-benzo[d]imidazole derivatives | nih.gov |

Strategies for Cyanobenzene-Modified Polymer Acceptors

In the field of organic electronics, particularly for all-polymer solar cells (all-PSCs), the design and synthesis of novel polymer acceptors are critical for improving device performance. rsc.orgrsc.orgrsc.org The incorporation of cyanobenzene units into polymer backbones is an effective strategy to fine-tune the optical and electronic properties of these materials. rsc.orgrsc.orgrsc.org The strong electron-withdrawing nature of the cyano group significantly influences the energy levels and molecular packing of the resulting polymers. researchgate.net

Researchers have designed and synthesized novel polymer acceptors, such as P-phCN and P-BphCN, by introducing asymmetric and symmetric cyanobenzenes to manipulate their properties. rsc.orgrsc.org It was found that the asymmetric modification with cyanobenzene in P-phCN led to a more homogeneous fibril network morphology, tighter face-on stacking, and more balanced charge mobilities in all-PSCs. rsc.orgrsc.org This resulted in a higher power conversion efficiency (PCE) of 17.10% with a low energy loss. rsc.orgrsc.orgrsc.org

The synthesis of these polymers often involves copolymerization strategies. For instance, a random ternary copolymerization approach has been used to create a series of polymer acceptors by polymerizing a small-molecule acceptor unit with a thiophene (B33073) connecting unit and a controlled amount of a third monomer. nih.gov This strategy allows for the fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, electron mobility, and blend morphology. nih.gov Another approach involves the development of double-cable polymers where a small-molecule acceptor framework is grafted as a pendant side unit onto a polythiophene backbone. acs.org

The introduction of cyanobenzene can be achieved by regulating its substitution on the central core of small-molecule acceptors which are then polymerized. researchgate.net This modification, coupled with the selection of appropriate terminal groups, can significantly affect the excitonic properties of the molecule. researchgate.net Theoretical and experimental studies have shown that asymmetric cyanobenzene substitution can lead to tighter molecular packing and more suitable phase separation, which facilitates exciton (B1674681) dissociation and charge transport, ultimately enhancing the efficiency of organic solar cells. researchgate.net

Table 3: Properties of Cyanobenzene-Modified Polymer Acceptors

| Polymer Acceptor | Cyanobenzene Substitution | HOMO (eV) | LUMO (eV) | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|---|---|

| P-phCN | Asymmetric | -5.60 | -3.60 | 17.10% | rsc.orgrsc.org |

| P-BphCN | Symmetric | -5.58 | -3.75 | Lower than P-phCN | rsc.org |

| PTPBT-ET₀.₃ | Random Ternary Copolymer | Not specified | Up-shifted vs. PTPBT | >12.5% | nih.gov |

| phCN-F | Asymmetric | Not specified | Not specified | 20.16% | researchgate.net |

Reactivity and Reaction Mechanisms of 4 2 Oxoacetyl Benzonitrile

Reactivity of the Oxoacetyl Moiety

The oxoacetyl group, an α-keto-aldehyde, is characterized by two adjacent carbonyl centers. This arrangement makes it highly susceptible to a variety of chemical transformations. Generally, the aldehydic carbonyl is more electrophilic and thus more reactive towards nucleophiles than the ketonic carbonyl due to less steric hindrance and fewer electron-donating alkyl groups.

The electrophilic nature of the two carbonyl carbons in the oxoacetyl group makes them prime targets for nucleophilic attack. The reaction pattern is heavily influenced by the analogous compound, phenylglyoxal.

One of the simplest examples is the reaction with water. Phenylglyoxal readily forms a stable, crystalline hydrate, C₆H₅C(O)CH(OH)₂, upon dissolution in water. wikipedia.orghmdb.ca It is therefore highly probable that 4-(2-Oxoacetyl)benzonitrile behaves similarly, with water acting as a nucleophile attacking the more reactive aldehyde carbonyl to form a gem-diol hydrate.

A well-documented and significant reaction of phenylglyoxals is their use as specific chemical modification reagents for the guanidinium group of arginine residues in proteins. wikipedia.orgnih.govnih.gov The reaction involves nucleophilic attack by the arginine side chain on the carbonyl centers of the glyoxal (B1671930) moiety. nih.gov Studies have confirmed a stoichiometry of two phenylglyoxal molecules reacting with one guanidinium group to form a stable adduct. nih.govnih.gov This high specificity underscores the pronounced reactivity of the oxoacetyl group toward certain nucleophiles. nih.gov Other nucleophilic amino acid side chains, such as the ε-amino group of lysine, can also react, though often less specifically than arginine. nih.govnih.gov Furthermore, phenylglyoxals serve as versatile building blocks in the synthesis of nitrogen-containing heterocycles, such as quinoxalines and imidazoles, through condensation reactions with nucleophiles like ortho-diamines or ammonia and aldehydes. researchgate.net

The hydrogen atom attached to the aldehyde's carbonyl group is an alpha-hydrogen. researchgate.net The presence of the adjacent carbonyl group significantly increases the acidity of this proton. researchgate.net Under basic or acidic conditions, this alpha-hydrogen can be removed or can tautomerize, leading to the formation of a resonance-stabilized enolate anion or an enol, respectively. researchgate.net

This enolization is a critical mechanistic step that opens the door to a variety of subsequent reactions at the alpha-carbon, including:

Aldol-type reactions: The enolate can act as a nucleophile, attacking another electrophile.

Halogenation: In the presence of acid or base and a halogen (Cl₂, Br₂, I₂), the alpha-hydrogen can be substituted with a halogen atom.

Deuterium Exchange: When treated with D₂O in the presence of an acid or base catalyst, the acidic alpha-hydrogen can be exchanged for a deuterium atom. researchgate.net

The formation of the enol or enolate intermediate is the rate-determining step for many of these alpha-substitution reactions. libretexts.org

The aldehyde functional group within the oxoacetyl moiety is susceptible to oxidation to a carboxylic acid. This transformation would convert this compound into 4-cyanobenzoylformic acid. The oxidation of glyoxal to glyoxylic acid with nitric acid serves as a relevant precedent for this type of transformation. thieme-connect.com While the synthesis of phenylglyoxals is often achieved through the selenium dioxide oxidation of the corresponding acetophenone, this indicates the glyoxal unit's stability to this specific oxidant. wikipedia.orgresearchgate.net However, stronger oxidizing agents would be expected to oxidize the aldehyde.

The reduction of the dicarbonyl system in this compound can yield different products depending on the reagents and conditions used. The primary challenge is achieving selectivity between the two carbonyl groups.

Selective Aldehyde Reduction: The aldehyde carbonyl is generally more reactive than the ketone carbonyl. Therefore, mild reducing agents may selectively reduce the aldehyde to a primary alcohol, yielding 4-(2-hydroxyacetyl)benzonitrile.

Complete Reduction: Stronger reducing agents, such as sodium borohydride or lithium aluminum hydride, are likely to reduce both carbonyl groups, resulting in the formation of 4-(1,2-dihydroxyethyl)benzonitrile.

Achieving high chemoselectivity in the reduction of one carbonyl group in the presence of another requires careful choice of the reducing agent and reaction conditions. Reagents like thiourea dioxide have been shown to selectively reduce carbonyl groups in the presence of other reducible functionalities, such as nitro groups, suggesting that such selective reductions are feasible. researchgate.net

Transformations Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo various transformations. For this compound, the most common transformation studied is its reduction.

The reduction of a nitrile group typically yields a primary amine (-CH₂NH₂). orgsyn.org This is a synthetically valuable transformation. However, in a molecule like this compound, the presence of the highly reactive oxoacetyl group presents a significant chemoselectivity challenge. Many powerful reducing agents that readily reduce nitriles will also reduce the carbonyl groups.

Several methods are available for nitrile reduction, each with different implications for chemoselectivity: orgsyn.orgnih.gov

| Reducing Agent/Method | Typical Conditions | Product | Chemoselectivity Considerations |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous/acid workup orgsyn.org | Primary Amine | Highly reactive; will likely reduce the nitrile and both carbonyl groups. Low chemoselectivity. |

| Catalytic Hydrogenation | H₂ gas, metal catalyst (e.g., Raney Nickel, Pd, Pt) orgsyn.orgnih.gov | Primary Amine | Can also reduce carbonyls, especially under harsh conditions. Selectivity can be catalyst and condition-dependent. May lead to secondary/tertiary amine byproducts. orgsyn.org |

| Borane Reagents (e.g., BH₃, Diisopropylaminoborane) | THF | Primary Amine | Can offer better chemoselectivity than LiAlH₄. The presence of electron-withdrawing groups on the benzonitrile (B105546) can accelerate the reduction. |

| Sodium Borohydride (NaBH₄) / Catalyst | Aqueous solution with a catalyst like Fe₃O₄-MWCNTs@PEI-Ag | Primary Amine | NaBH₄ alone is generally not strong enough to reduce nitriles but can be effective with a suitable catalyst. This approach may offer good chemoselectivity. orgsyn.org |

| Catalytic Hydrosilylation | Hydrosilane (e.g., Et₃SiH), catalyst orgsyn.org | Primary Amine | A chemoselective method that can proceed at room temperature, potentially preserving the carbonyl groups. orgsyn.org |

To selectively reduce the nitrile group in this compound, milder, more chemoselective reagents such as certain borane complexes or catalytic hydrosilylation systems would be the preferred choice over harsh reagents like LiAlH₄. orgsyn.org

Hydrolysis and Related Transformations

The hydrolysis of the nitrile group in this compound to a carboxylic acid can be achieved under both acidic and basic conditions. This transformation proceeds through an initial conversion of the nitrile to an amide, which is then further hydrolyzed.

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water leads to the formation of an imidic acid, a tautomer of an amide. Tautomerization to the more stable amide is followed by hydrolysis of the amide to the corresponding carboxylic acid.

In a basic medium, the hydrolysis begins with the nucleophilic addition of a hydroxide ion to the nitrile carbon. This is followed by protonation to form the imidic acid, which then tautomerizes to the amide. Further hydrolysis of the amide under basic conditions yields the carboxylate salt, which upon acidification, gives the carboxylic acid.

Table 1: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Intermediate | Final Product |

| Acidic | H₃O⁺, heat | Amide | Carboxylic Acid |

| Basic | 1. OH⁻, heat; 2. H₃O⁺ | Amide | Carboxylic Acid |

Participation in Cycloaddition and Heterocyclic Annulation Reactions

While specific examples of this compound participating in cycloaddition reactions are not extensively documented in the reviewed literature, its structural features suggest potential reactivity as a dienophile in Diels-Alder reactions. The presence of the electron-withdrawing keto and cyano groups would activate the aromatic ring towards [4+2] cycloaddition with suitable dienes. The reaction would proceed via a concerted mechanism, leading to the formation of a six-membered ring.

Reaction with Zwitterions for Heterocycle Formation (e.g., 4H-Pyrazolo[5,1-b]koreascience.krorganic-chemistry.orgnih.govoxadiazines)

Specific literature detailing the reaction of this compound with zwitterions to form 4H-Pyrazolo[5,1-b] koreascience.krorganic-chemistry.orgnih.govoxadiazines could not be identified in the performed search. However, based on general principles of heterocyclic synthesis, it is plausible that the α-keto-nitrile functionality could react with suitably substituted zwitterionic species. Such a reaction would likely involve a multi-step sequence, potentially initiated by a nucleophilic attack from the zwitterion onto one of the electrophilic centers of this compound, followed by cyclization and subsequent rearrangement to yield the heterocyclic core.

Intermolecular Coupling and Cross-Reactions

Oxidative Cross-Coupling with Benzonitriles as Reactants

Although no specific studies on the oxidative cross-coupling of this compound were found, the broader class of benzonitriles is known to participate in such reactions. These reactions typically involve the use of a transition metal catalyst and an oxidant to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. In the context of this compound, the nitrile group could potentially direct C-H activation at the ortho position, allowing for coupling with another aromatic or unsaturated partner. The keto group might also influence the regioselectivity of such transformations.

Mechanistic Investigations of Key Reactions and Transformations

Hydrolysis: The mechanism of nitrile hydrolysis is a well-understood process involving nucleophilic attack on the nitrile carbon, followed by tautomerization and subsequent hydrolysis of the intermediate amide.

Cycloaddition: The mechanism of [4+2] cycloaddition reactions, such as the Diels-Alder reaction, is concerted, proceeding through a single, cyclic transition state. The stereochemistry of the product is determined by the geometry of the reactants.

Oxidative Cross-Coupling: The mechanisms of oxidative cross-coupling reactions are complex and varied, often involving organometallic intermediates and catalytic cycles that include steps such as oxidative addition, transmetalation, and reductive elimination.

Further experimental and computational studies are needed to elucidate the specific mechanistic pathways for the reactions of this compound and to fully understand the influence of its bifunctional nature on its reactivity.

Spectroscopic and Computational Characterization of 4 2 Oxoacetyl Benzonitrile and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The precise molecular structure of 4-(2-Oxoacetyl)benzonitrile is confirmed using a suite of powerful spectroscopic tools, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. Although a specific spectrum for this compound is not widely published, its expected NMR data can be reliably predicted based on the analysis of closely related structures like 4-acetylbenzonitrile (B130643) and other benzonitrile (B105546) derivatives. thieme-connect.comguidechem.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehydic proton. The protons on the benzene (B151609) ring, due to the substitution pattern, would form a complex splitting pattern known as an AA'BB' system, typically appearing as two sets of doublets in the aromatic region (δ 7.5-8.5 ppm). The aldehydic proton (CHO) is anticipated to be highly deshielded due to the electronegativity of the adjacent carbonyl group and would appear as a singlet at a significantly downfield chemical shift, likely in the range of δ 9.5-10.5 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the nitrile carbon, the two carbonyl carbons, and the aromatic carbons. The nitrile carbon (C≡N) typically appears around δ 118 ppm. thieme-connect.com The carbons of the two carbonyl groups (ketone and aldehyde) would be found far downfield, generally between δ 180 and 200 ppm. The aromatic carbons would produce a set of signals in the δ 125-140 ppm range, with the carbon attached to the electron-withdrawing nitrile group (ipso-carbon) appearing at a distinct chemical shift. thieme-connect.com

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 9.5 - 10.5 | Singlet | Aldehydic H |

| ¹H | 8.0 - 8.3 | Doublet | Aromatic H (ortho to C=O) |

| ¹H | 7.8 - 8.0 | Doublet | Aromatic H (ortho to CN) |

| ¹³C | 185 - 200 | Singlet | Carbonyl C (Ketone & Aldehyde) |

| ¹³C | 130 - 140 | Singlet | Aromatic C |

| ¹³C | 118 - 120 | Singlet | Nitrile C |

Note: The table presents predicted values based on analogous compounds. Actual experimental values may vary.

The key diagnostic peaks would include:

Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the range of 2220-2240 cm⁻¹ due to the stretching vibration of the carbon-nitrogen triple bond. Conjugation with the aromatic ring typically shifts this band to a slightly lower wavenumber compared to aliphatic nitriles. google.com

Carbonyl (C=O) Stretches: The molecule contains two carbonyl groups (ketone and aldehyde). These will give rise to strong, sharp absorption bands in the region of 1680-1720 cm⁻¹. The aldehydic carbonyl stretch often appears at a slightly higher frequency than the ketonic one. Due to conjugation and potential intermolecular interactions, these bands may appear close together or as a broadened single peak. A study on the related 4-acetyl benzonitrile showed a strong C=O stretching vibration at 1646 cm⁻¹.

Aromatic C=C Stretches: The benzene ring will exhibit several absorption bands in the 1450-1600 cm⁻¹ region due to skeletal C=C stretching vibrations.

Aldehydic C-H Stretch: A characteristic, and often weak, pair of bands may appear around 2820 cm⁻¹ and 2720 cm⁻¹ for the C-H stretching vibration of the aldehyde group.

Aromatic C-H Stretch: Absorption due to the stretching of C-H bonds on the aromatic ring will be observed above 3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N Stretch | 2220 - 2240 | Sharp, Strong |

| Carbonyls | C=O Stretch | 1680 - 1720 | Sharp, Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Variable |

| Aldehyde | C-H Stretch | ~2820, ~2720 | Weak to Medium |

Note: This table is based on standard functional group correlation charts and data from analogous compounds. guidechem.com

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) determines the m/z value with very high precision, allowing for the unambiguous determination of the molecular formula.

For this compound (C₉H₅NO₂), the calculated exact mass is 159.0320 g/mol . In an HRMS experiment, the measured mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) would be expected to match this value to within a few parts per million (ppm). Several studies use 4-cyanophenylglyoxal as a reactant and employ HRMS to characterize the resulting products, indicating the amenability of this class of compounds to mass spectrometric analysis. thieme-connect.com

The fragmentation pattern in a typical electron ionization (EI) mass spectrum would likely involve characteristic losses of small, stable neutral molecules. Expected fragmentation pathways include:

Loss of the aldehyde group (-CHO), resulting in a fragment ion.

Loss of carbon monoxide (-CO) from either carbonyl group.

Cleavage of the bond between the two carbonyl carbons.

The benzonitrile cation would be a prominent and stable fragment.

Electronic Absorption Spectroscopy and Photoinduced Processes

Electronic absorption spectroscopy, typically using UV-Visible light, provides insights into the electronic transitions within a molecule. The spectrum of this compound is dictated by its chromophores: the benzonitrile system and the α-dicarbonyl moiety.

The absorption spectrum is expected to show intense bands corresponding to π→π* transitions associated with the aromatic ring and the conjugated system. These transitions are typically found in the UV region. The presence of the carbonyl groups also introduces lower-energy, but less intense, n→π* transitions, which may extend into the visible region of the spectrum.

The solvent environment can significantly influence the absorption maxima. In polar solvents, photoinduced processes like intramolecular charge transfer can be facilitated. For benzonitrile derivatives, solvent polarity is known to affect excited-state properties. The electron-withdrawing nature of both the nitrile and the oxoacetyl groups influences the electronic structure of the benzene ring, affecting the energies of the ground and excited states. Photoexcitation can lead to short-lived excited states, and the study of related deprotonated benzonitrile has shown that temporary anion shaped resonances can dominate photo-detachment processes.

Electrochemical Behavior and Redox Properties

The electrochemical properties of this compound are of interest due to the presence of multiple redox-active functional groups.

Cyclic voltammetry (CV) is a potent electroanalytical technique used to study the redox behavior of chemical species. While specific CV data for this compound is not available, its behavior can be inferred from studies on related benzonitrile and glyoxal (B1671930) compounds.

The molecule possesses several sites susceptible to reduction: the nitrile group and the two carbonyl groups.

Reduction: In a typical CV experiment in a non-aqueous solvent, one would expect to observe one or more reduction (cathodic) peaks. The reduction of aromatic ketones and aldehydes typically occurs at moderately negative potentials. The glyoxal moiety may undergo a one-electron reduction to form a radical anion, which could be followed by a second reduction step. The nitrile group is also reducible, though generally at more negative potentials than carbonyls. The precise reduction potentials and the reversibility of the electron transfer processes depend heavily on the solvent, supporting electrolyte, and scan rate.

Oxidation: The aromatic ring could potentially be oxidized (anodic peak), but this would likely occur at a high positive potential due to the deactivating, electron-withdrawing nature of the nitrile and oxoacetyl substituents.

Electron Transfer Mechanisms (e.g., EC, ECE processes)

The electrochemical reduction of this compound, an aromatic ketone, involves complex electron transfer (E) and chemical reaction (C) steps. The specific pathway can often be described by mechanisms such as EC (electron transfer followed by a chemical reaction) or ECE (electron transfer-chemical reaction-electron transfer).

In an EC mechanism, the initial electron transfer to the molecule forms a reactive intermediate, such as a radical anion, which then undergoes a subsequent chemical reaction. cam.ac.uk The reversibility of the initial electron transfer and the rate of the chemical step significantly alter the cyclic voltammogram, often leading to a reduction in the size of the reverse peak as the product of the electrochemical step is consumed by the chemical reaction. cam.ac.uk

A more elaborate pathway is the ECE mechanism, where the product of the initial chemical step is also electrochemically active and can undergo a further electron transfer. cam.ac.uknih.gov For a molecule like this compound, the process could involve the initial reduction of the ketone group to a radical anion (E), which might then undergo a chemical step like protonation or dimerization (C), followed by the reduction of another functional group, such as the nitrile, or the protonated species at a different potential (E). rsc.orgacs.org The characteristics of the cyclic voltammogram in an ECE process depend on the reduction potential of the intermediate species relative to the starting material. cam.ac.uk Deep learning algorithms are now being developed to automatically analyze cyclic voltammograms and distinguish between complex mechanisms like E, EC, and ECE. acs.org

The general classification of electrochemical transformations uses the letters E for electron transfer steps and C for chemical steps, with subscripts 'r' for reversible and 'i' for irreversible. nih.gov For aromatic ketones, the reduction can lead to radical anions that may couple to form dimers, although this can be inhibited by steric hindrance. rsc.org The process can be further complicated by proton-coupled electron transfer reactions, especially in the presence of proton donors. rsc.org

Influence of Substituents on Redox Potentials

Substituents on an aromatic ring profoundly influence the redox potentials of the molecule by altering its electron density. numberanalytics.com The effect of a substituent is generally related to its electron-donating or electron-withdrawing nature.

Electron-donating groups (e.g., -OH, -CH₃, -OCH₃) increase the electron density on the aromatic ring and the attached functional groups. This makes the molecule easier to oxidize (anodic shift, lower potential) and harder to reduce (cathodic shift, more negative potential). nih.govresearchgate.net

Electron-withdrawing groups (e.g., -CN, -NO₂, -F) decrease the electron density. This makes the molecule more difficult to oxidize and easier to reduce (anodic shift, more positive potential). nih.govresearchgate.netrsc.org

In this compound, the para-cyano (-CN) group is a strong electron-withdrawing substituent. Its presence makes the reduction of the oxoacetyl group occur at a less negative potential compared to the unsubstituted analog, phenylglyoxal. The influence of various substituents on the half-wave reduction potentials of aromatic ketones has been systematically studied. cdnsciencepub.com Correlations are often made using Hammett substituent constants, which quantify the electronic effect of a substituent. cdnsciencepub.com For quinone-based derivatives, a screening study confirmed the general order of substituent influence on increasing redox potential as -F < -SO₃⁻ < -CN, -NO₂, while the order for decreasing the potential was -OH > -Me/-OMe. nih.gov

The following table summarizes the general effect of substituents on the redox potential of aromatic compounds, based on findings from various studies.

| Substituent Group | Type | Effect on Reduction Potential | Example Compound Class | Reference(s) |

| -OH | Electron-Donating | Decreases (more negative) | Quinones, Benzoates | nih.gov, rsc.org |

| -OCH₃ | Electron-Donating | Decreases (more negative) | Quinones, Benzoates | nih.gov, rsc.org |

| -CH₃ | Electron-Donating | Decreases (more negative) | Quinones, Acetophenones | nih.gov, researchgate.net |

| -F | Electron-Withdrawing | Increases (more positive) | Quinones, Benzoates | nih.gov, rsc.org |

| -CN | Electron-Withdrawing | Increases (more positive) | Quinones | nih.gov |

| -NO₂ | Electron-Withdrawing | Increases (more positive) | Quinones | nih.gov |

This table is illustrative of general principles and not specific to this compound unless otherwise stated.

Theoretical and Computational Chemistry Studies

Computational chemistry has become an indispensable tool for investigating the properties and reactivity of molecules like this compound. cuny.edu

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. analis.com.my For benzonitrile derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G, provide optimized molecular geometries, vibrational frequencies, and insights into electronic properties. analis.com.myderpharmachemica.comekb.eg

Key parameters derived from DFT studies include:

Optimized Geometry: Predicts bond lengths and angles, revealing how substituents perturb the benzene ring structure. derpharmachemica.com

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand the molecule's reactivity. analis.com.my The HOMO-LUMO energy gap is an indicator of molecular stability. analis.com.myd-nb.info

Reactivity Descriptors: Global reactivity parameters can predict the molecule's potential to act as a nucleophile or electrophile. cuny.eduanalis.com.my For instance, the electron-withdrawing cyano and carbonyl groups in this compound activate the molecule for nucleophilic attack.

Mulliken Charge Distribution: This analysis reveals the partial charges on each atom, identifying nucleophilic and electrophilic sites within the molecule. analis.com.my

DFT studies on related benzonitrile and aromatic ketone systems have successfully correlated computational data with experimental observations, such as spectroscopic results and reactivity patterns. analis.com.myacs.org

The table below shows examples of computational parameters often calculated using DFT for organic molecules.

| Computational Parameter | Information Provided | Relevance to this compound | Reference(s) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts susceptibility to electrophilic attack. | analis.com.my |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts susceptibility to nucleophilic attack and ease of reduction. | analis.com.my |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. | analis.com.my, d-nb.info |

| Mulliken Charges | Distribution of electron charge among atoms in the molecule. | Identifies electrophilic carbon atoms (e.g., in C=O and C≡N) and nucleophilic atoms. | analis.com.my |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. | derpharmachemica.com |

This table provides a general overview of DFT parameters and their significance.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Beyond electronic structure, quantum chemical calculations are crucial for elucidating complex reaction mechanisms. nih.govnih.govrsc.org These methods allow researchers to map entire reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds. nih.govrsc.orguq.edu.au

For a molecule like this compound, these calculations can be applied to:

Model Electrochemical Reduction: By calculating the energies of intermediates and transition states, the feasibility of different steps in an EC or ECE mechanism can be assessed. rsc.orgacs.org

Predict Reaction Products: Automated reaction path search methods, such as the artificial force induced reaction (AFIR) method, can explore a wide range of possible reactions from a given set of reactants, predicting potential products and their yields under specific conditions. nih.govchemrxiv.org

Understand Nucleophilic Substitution: Calculations can map the potential energy surface for the reaction of this compound with a nucleophile, explaining regioselectivity and reaction kinetics. The process involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and then tracing the path to reactants and products using Intrinsic Reaction Coordinate (IRC) calculations. nih.govrsc.org

These computational approaches can significantly reduce the need for extensive trial-and-error experiments by predicting the most likely reaction outcomes and guiding the design of new synthetic methodologies. nih.govnih.gov

Applications of 4 2 Oxoacetyl Benzonitrile and Its Derivatives in Advanced Chemical Research

Organic Synthesis as a Building Block and Intermediate

The reactivity of 4-(2-Oxoacetyl)benzonitrile, primarily centered around its electrophilic ketone and nitrile functionalities, establishes it as a crucial intermediate in the synthesis of diverse organic molecules. The synthesis of the parent compound itself is reliably achieved through the oxidation of p-cyanoacetophenone using selenium(IV) oxide in a dioxane/water solvent system. chemicalbook.com This accessibility paves the way for its widespread use in multi-step synthetic sequences.

The dual functionality of this compound and its close chemical relatives, such as 4-(2-haloacetyl)benzonitriles, serves as an excellent starting point for constructing a variety of heterocyclic rings, which are core structures in many pharmaceuticals and functional materials.

1,2,4-Oxadiazoles: These heterocycles are frequently synthesized using nitriles as a key component. One common method involves the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. beilstein-journals.org In this context, the benzonitrile (B105546) portion of the molecule can react with various nitrile oxides to form the 3,5-disubstituted 1,2,4-oxadiazole (B8745197) ring. Alternatively, the α-keto group can be modified to facilitate cyclization. Research has shown that various 1,2,4-oxadiazole derivatives synthesized from benzonitrile precursors exhibit significant biological activities, including anticancer and antifungal properties. sci-hub.sesioc-journal.cnnih.govnih.gov For example, a series of 1,2,4-oxadiazole derivatives were synthesized and showed potent in vitro cytotoxic effects against mammary and colon cancer cell lines. nih.gov

Thiazoles: The synthesis of thiazole (B1198619) rings often proceeds via the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide. The related compound, 4-(2-chloroacetyl)benzonitrile (B1594178), is a direct precursor for this reaction. By reacting it with a thioamide, a 2,4-disubstituted thiazole is formed, retaining the 4-cyanophenyl moiety. These thiazole derivatives are investigated for their biological potential; for instance, 4-(2-aminothiazol-4-yl)benzonitrile is noted for its enhanced ability to bind to biological targets like enzymes.

Triazoles: 1,2,3-triazoles are famously synthesized via the copper-catalyzed azide-alkyne cycloaddition, or "click chemistry". mdpi.com While this compound does not directly participate, it can be readily converted into a suitable precursor. For example, reduction of the ketone to an alcohol, followed by conversion to an azide (B81097) or an alkyne, would position it for triazole synthesis. Derivatives such as 4-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzonitrile are used to generate pharmacologically active compounds, including potential antiviral agents. Furthermore, biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized and evaluated as inhibitors of the PD-1/PD-L1 protein-protein interaction. nih.gov

Beyond simple heterocycles, this compound is a precursor for more intricate molecular structures. The presence of two distinct reactive sites allows for sequential and controlled modifications, building molecular complexity. It serves as a foundational element for creating larger, multi-functional molecules for applications in materials science and medicinal chemistry. smolecule.combmsis.org For instance, fluorinated benzonitrile building blocks are used in the synthesis of ligands for Organic Light Emitting Diodes (OLEDs), photoredox catalysts, and Active Pharmaceutical Ingredients (APIs). ossila.comossila.com The ability to serve as a precursor for such diverse and complex structures underscores its importance as a versatile chemical intermediate. wikipedia.org

Contributions to Medicinal Chemistry Research

The 4-cyanophenyl motif is a common feature in many biologically active compounds, and derivatives of this compound are extensively explored in drug discovery programs.

The heterocycles synthesized from this compound derivatives are known to exhibit a wide range of biological activities.

Antimicrobial Activity: Derivatives incorporating thiazole and piperidin-4-one moieties have shown notable antibacterial and antifungal effects. fabad.org.trbiomedpharmajournal.org Studies on 4-(2-chloroacetyl)benzonitrile derivatives revealed minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria that were comparable to established antibiotics like ciprofloxacin. Other benzonitrile derivatives have been used in developing urinary antiseptics. cefacilinasbiotics.com

Antifungal Activity: A significant body of research focuses on the antifungal properties of these compounds. 1,2,4-Oxadiazole derivatives have been synthesized and tested against various plant pathogenic fungi, with some showing better efficacy than commercial fungicides. nih.gov Similarly, derivatives containing a 1,2,3-triazole ring linked to the benzonitrile structure have demonstrated excellent in vivo antifungal activities against pathogens like Botrytis cinerea. mdpi.com Acylhydrazone derivatives have also shown promise against several fungal strains. frontiersin.org

Anticancer Activity: Numerous studies have highlighted the anticancer potential of this compound derivatives. The incorporation of 1,2,4-oxadiazole rings has led to compounds with selective apoptosis-inducing activity in cancer cells. Research on various 1,3,4-oxadiazole (B1194373) derivatives has identified compounds with potent activity against human hepatoma, breast, and gastric cancer cell lines. sci-hub.se Lipophilic 1,2,4- and 1,3,4-oxadiazoles derived from benzonitriles have shown low micromolar IC50 values against mammary and colon cancer cells. nih.gov

| Heterocycle Class | Bioactivity | Target/Model | Key Findings | Reference |

|---|---|---|---|---|

| 1,2,4-Oxadiazole | Anticancer | 4T1 mammary carcinoma, CT26 colon cancer cells | IC50 values ranging from 1.6 to 3.9 μM. | nih.gov |

| 1,2,4-Oxadiazole | Antifungal | Rhizoctonia solani, Fusarium graminearum | Compound 4f showed EC50 values of 12.68 μg/mL and 29.97 μg/mL, respectively. | nih.gov |

| Thiazole | Antimicrobial | Gram-positive and Gram-negative bacteria | Activity comparable to ciprofloxacin. | |

| 1,2,3-Triazole | Antifungal | Botrytis cinerea (in vivo) | Efficacy rates up to 75%, superior to commercial fungicide carbendazim (B180503) (54%). | mdpi.com |

| 1,2,3-Triazole | Anticancer (Immuno-oncology) | PD-1/PD-L1 Inhibition | A derivative showed an IC50 value of 8.52 μM in a HTRF assay. | nih.gov |

The rigid phenyl ring of this compound, combined with the diverse heterocycles that can be appended via its reactive handles, creates a robust and versatile scaffold. This core structure allows medicinal chemists to systematically alter peripheral substituents to conduct structure-activity relationship (SAR) studies. By modifying groups attached to the heterocyclic ring or the phenyl core, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. This scaffold approach is a cornerstone of modern drug design, enabling the optimization of lead compounds into clinical candidates.

Derivatives of this compound have been designed and shown to be effective inhibitors of various enzymes, a key strategy in treating numerous diseases.

Succinate (B1194679) Dehydrogenase (SDH) Inhibition: 1,2,4-Oxadiazole derivatives have been specifically designed as potential inhibitors of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial electron transport chain. nih.gov Molecular docking studies have shown that these compounds can form hydrogen bonds with key amino acid residues in the enzyme's active site, such as TYR58 and TRP173, explaining their potent antifungal activity. nih.gov

Cholinesterase Inhibition: Other heterocyclic structures combined with sulfonamide moieties have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov Although not directly derived from this compound, these studies demonstrate the utility of the broader benzonitrile and related scaffolds in targeting these enzymes.

Other Enzymes: Research into related benzothiazine derivatives has shown potent inhibition of α-glucosidase, an enzyme targeted for managing diabetes. mdpi.com This suggests that the core structure derived from this compound could be adapted to target a wide array of enzymes by incorporating the appropriate pharmacophoric features.

| Enzyme Target | Inhibitor Class | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|---|

| Succinate Dehydrogenase (SDH) | 1,2,4-Oxadiazole derivatives | Antifungal | Inhibitors bind to active site residues (TYR58, TRP173, SER39). Compound 4f had an EC50 of 8.81 μg/mL against C. capsica. | nih.gov |

| Acetylcholinesterase (AChE) | 4-Phthalimidobenzenesulfonamide derivatives | Alzheimer's Disease | Compounds showed high selectivity and potent inhibition against AChE. | nih.gov |

| α-Glucosidase | 1,2-Benzothiazine 1,1-dioxide derivatives | Diabetes | Derivatives emerged as potent inhibitors with good docking scores. | mdpi.com |

| PD-1/PD-L1 Pathway | Biphenyl-1,2,3-triazol-benzonitrile derivatives | Cancer Immunotherapy | Inhibited the protein-protein interaction with an IC50 of 8.52 μM. | nih.gov |

Materials Science and Functional Materials

The bifunctional nature of this compound, featuring both an electrophilic α-ketoaldehyde group and an electron-withdrawing nitrile group on an aromatic ring, makes it an attractive precursor for a variety of functional materials.

Integration into Polymer Acceptors for Optoelectronic Applications (e.g., Solar Cells)

In the field of optoelectronics, particularly organic solar cells (OSCs), there is a significant focus on developing high-performance polymer acceptors. Benzonitrile derivatives are frequently used as functional groups in nonlinear optical (NLO) chromophores and polymer acceptors. mdpi.com The benzonitrile moiety typically acts as an electron-acceptor group. mdpi.com For practical applications, these chromophores are incorporated into a polymer host, such as a poly(1-vinylcarbazole) (PVK) matrix. mdpi.com This integration can be achieved by dissolving the chromophores into the polymer (a guest-host system) or by covalently attaching them to the polymer backbone. mdpi.com

The performance of all-polymer solar cells (all-PSCs) has seen dramatic improvement due to the development of non-fullerene acceptors, with benzonitrile-containing structures playing a key role. researchgate.net The strategy often involves polymerizing high-performance small molecule acceptors to create polymer acceptors. researchgate.net Molecular design strategies, such as fluorination and modification of π-spacers, are employed to fine-tune the electronic and optical properties of these materials. researchgate.net Conjugated organic polymers, like polypyrrole (PPy) derivatives, are noted for their unique optoelectronic properties, which can be tailored by introducing side groups with specific electron-donating or withdrawing characteristics. rsc.org This allows for the rational design of materials with desired features for specific technological applications. rsc.org

Below is a table summarizing research findings on benzonitrile derivatives in polymer systems for optoelectronic applications.

Table 1: Benzonitrile Derivatives in Polymer Systems for Optoelectronics| Derivative/System | Polymer Matrix/Backbone | Application | Key Findings |

|---|---|---|---|

| (Z)-4-(1-cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile | Poly(1-vinylcarbazole) (PVK) | Nonlinear Optics | The benzonitrile moiety acts as an electro-acceptor; the composite material's properties were studied theoretically and experimentally. mdpi.com |

| (Z)-4-(2-(benzofuran-2-yl)-1-cyanovinyl)benzonitrile | Poly(1-vinylcarbazole) (PVK) | Nonlinear Optics | Serves as a chromophore in a guest-host system to create materials with nonlinear optical properties. mdpi.com |

| Y6-Derivative Based Polymers | Various Conjugated Polymers | All-Polymer Solar Cells | Polymer acceptors based on Y6 derivatives have led to power conversion efficiencies (PCEs) of up to 16% in all-PSCs. researchgate.net |

| Benzoquinone-Carbazole Derivative | N/A (Synthesized Compound) | Donor-Acceptor Compounds | A novel donor-acceptor compound showed green emission with characteristics of a thermally activated delayed fluorescence (TADF) emission. beilstein-journals.org |

Precursors for Specialty Chemicals and Advanced Materials

This compound and its close chemical relatives, such as 4-(2-chloroacetyl)benzonitrile, are important intermediates in the synthesis of specialty chemicals and advanced materials. Specialty chemicals, also known as performance chemicals, are valued for their specific functions rather than their bulk composition and are crucial in industries like agriculture, pharmaceuticals, and electronics. mlunias.com These compounds serve as key building blocks for more complex molecules. curiaglobal.com

In industrial chemistry, derivatives like 4-(2-chloroacetyl)benzonitrile are used to produce a range of products, including agrochemicals and polymers. The reactivity of the chloroacetyl group allows for various nucleophilic substitution reactions, while the nitrile group can be reserved for subsequent chemical modifications. This versatility makes it a valuable precursor in multi-step syntheses. For instance, it is a key starting material for producing photoinitiators used in the UV-light-induced crosslinking of synthetic resins, such as acrylics.

The table below provides examples of specialty chemicals and materials synthesized from benzonitrile-based precursors.

Table 2: Specialty Chemicals and Materials from Benzonitrile Precursors| Precursor | Product Type | Application Area | Synthetic Utility |

|---|---|---|---|

| 4-(2-Chloroacetyl)benzonitrile | Specialty Chemical Intermediate | Agrochemicals, Polymers | The reactive chloroacetyl group enables the synthesis of complex molecules for various industrial applications. |

| 4-(2-Chloroacetyl)benzonitrile | Photoinitiators | Polymer Production | Used for the crosslinking of synthetic resins under UV light. |

| 4-(2-Chloroacetyl)benzonitrile | Pharmaceutical Intermediate | Pharmaceuticals | Serves as a critical precursor in the synthesis of therapeutic agents like the antifungal isavuconazole (B1672201). |

| This compound | Azidoacetyl derivative | Chemical Synthesis | The keto group can be converted to an azidoacetyl group, creating a new building block for further reactions. |

Catalytic Applications and Ligand Design

The functional groups present in this compound make it and its derivatives interesting candidates for applications in catalysis, both as ligands for metal centers and as substrates in catalyzed transformations.

Role as a Ligand in Transition Metal Complexes for Cooperative Catalysis

Cooperative catalysis, where both a metal and a ligand actively participate in a reaction, is a powerful strategy in modern organic synthesis. chim.itrsc.org This approach often involves "redox noninnocent" ligands that can undergo electron transfer events, enabling challenging multi-electron transformations, particularly with more abundant 3d transition metals. rsc.org The combination of a transition metal and an organocatalyst can lead to unprecedented reactions not achievable with either catalyst alone. chim.it

While direct use of this compound as a ligand in published cooperative catalysis studies is not prominent, its structure contains key features for ligand design. The oxygen atoms of the oxoacetyl group can act as a bidentate chelating site for a metal ion, while the nitrile group offers an additional potential coordination site or a point for further functionalization to tailor the ligand's electronic and steric properties. In cooperative bimetallic catalysis, two distinct catalysts, sometimes assembled in situ from a single metal precursor and a mixture of ligands, can work in concert to achieve highly efficient transformations. nih.gov The design of ligands that can coordinate multiple metal centers is crucial for developing catalysts with novel reactivity. d-nb.info

The following table outlines concepts and examples in cooperative catalysis where ligands with functionalities similar to this compound could be envisioned.

Table 3: Concepts in Cooperative Catalysis and Ligand Design| Catalytic Concept | Metal(s) | Ligand Type / Role | Example Reaction |

|---|---|---|---|

| Metal-Ligand Cooperation | 3d Transition Metals (e.g., Fe, Co, Ni) | Redox Noninnocent Ligands | Multi-electron transformations, replacing expensive heavy metals. rsc.org |

| Dual Cooperative Catalysis | Pd(0) / Pyrrolidine | Organocatalyst + Transition Metal | Synthesis of pyrrolidines from allenic aldehydes. chim.it |

| Cooperative Bimetallic Catalysis | Single Metal Precursor / Two Ligands | In situ assembly of two distinct catalysts | Three-component reaction of polyfluoroarene, α-diazo ester, and allylic electrophile. nih.gov |

| Binuclear Complexes | Ir(III), Pd(II), Pt(II) | Bridging Ligands | Quantification of cooperative effects between metal sites in binuclear complexes. d-nb.info |

Participation in Metal-Catalyzed Transformations

Transition metal-catalyzed reactions are fundamental tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govsemanticscholar.org Molecules like this compound and its derivatives can participate in these transformations either as substrates or as part of a more complex ligand structure that influences the reaction's outcome. The α-ketoaldehyde functionality is susceptible to a variety of additions and reductions, while the cyano-substituted aromatic ring can be involved in cross-coupling reactions.

For example, transition-metal-catalyzed cross-coupling reactions have emerged as a powerful method for C-C bond formation. nih.gov In some transformations, an organometallic species generated via processes like oxidative addition reacts with a substrate, leading to the formation of new bonds. nih.gov Palladium-catalyzed reactions, in particular, are widely used for C(sp³)–H bond activation and subsequent cyclizations, often guided by a coordinating group within the substrate. nih.gov The carbonyl group in a molecule like this compound could potentially serve as such a directing group in certain contexts. Furthermore, rationally designed ligands that engage in noncovalent interactions, such as hydrogen bonding with the substrate, are increasingly used to control enantioselectivity in transition metal catalysis. mdpi.com

The table below lists several types of metal-catalyzed transformations where benzonitrile derivatives could be relevant substrates or components.

Table 4: Examples of Metal-Catalyzed Transformations| Reaction Type | Metal Catalyst | Substrate Class | Mechanistic Feature |

|---|---|---|---|

| Cross-Coupling with Diazo Compounds | Pd, Cu, Rh, Ni, Co, Ir | Organometallic species + Diazo compounds | Carbene migratory insertion to form C-C bonds. nih.gov |

| C(sp³)–H Activation/Annulation | Pd(II) | Alkyl amides, carboxylic acids | Formation of palladacycle intermediates followed by reductive elimination. nih.gov |

| Enantioselective C-H Amination | Rh(II) | Alkanes, alcohols | Ligand-substrate hydrogen bonding to control stereoselectivity. mdpi.com |

| Electrochemical C-H Annulation | Ir(III) | Acrylic acids + Alkynes | Electrocatalysis alters selectivity compared to conventional methods. semanticscholar.org |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The established method for synthesizing 4-(2-Oxoacetyl)benzonitrile involves the oxidation of 4-cyanoacetophenone using a stoichiometric amount of selenium(IV) oxide (SeO₂) in a dioxane/water solvent system. chemicalbook.com While this method provides a reliable yield of approximately 85%, it presents significant environmental and safety challenges due to the toxicity of selenium compounds. chemicalbook.com Future research is critically focused on developing greener, more efficient, and sustainable synthetic alternatives.

Emerging trends are geared towards catalytic and environmentally benign oxidation processes. Research could explore the use of hypervalent iodine compounds or catalytic systems based on more abundant and less toxic metals like copper, iron, or manganese, paired with clean oxidants such as molecular oxygen or hydrogen peroxide. google.comnih.gov Another promising avenue is the application of biocatalysis, where enzymes could be engineered to perform the selective oxidation of the methyl group of 4-cyanoacetophenone under mild, aqueous conditions, thereby minimizing waste and avoiding harsh reagents. nih.gov The development of recyclable catalytic systems, potentially using ionic liquids or solid-supported catalysts, represents a key goal for making the production of this intermediate both economically viable and environmentally responsible. rsc.org

A comparative overview of the current and potential future synthetic routes is presented below.

| Parameter | Current Method (SeO₂ Oxidation) | Future Direction (Catalytic Oxidation) | Future Direction (Biocatalysis) |

| Oxidant | Selenium(IV) Oxide (Stoichiometric) | O₂, H₂O₂ (with metal catalyst) | Molecular Oxygen (with enzyme) |

| Solvent | Dioxane/Water | Green solvents (e.g., ionic liquids, water) | Aqueous buffer |

| Byproducts | Elemental Selenium (toxic) | Water | Water |

| Sustainability | Low (toxic reagent, organic solvent) | High (catalytic, green oxidants) | Very High (renewable catalyst, mild conditions) |

| Efficiency | ~85% yield chemicalbook.com | Potentially high, catalyst-dependent | Potentially high, enzyme-dependent |

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The rich functionality of this compound offers a playground for exploring novel chemical transformations. The compound features three distinct reactive sites: an aldehydic carbonyl, a ketonic carbonyl, and a nitrile group. A primary challenge and area of future research lie in achieving chemoselectivity—preferentially reacting one functional group while leaving the others intact. wikipedia.orglibretexts.org

Aldehydes are generally more electrophilic and less sterically hindered than ketones, suggesting that nucleophilic additions can be directed selectively to the aldehyde position under carefully controlled conditions. libretexts.orgncert.nic.in Future work will likely focus on developing reagents and conditions for the selective reduction of the aldehyde to a primary alcohol, its conversion to an imine, or its participation in aldol-type reactions, all while preserving the ketone and nitrile moieties. libretexts.orgncert.nic.inwikipedia.org

Conversely, strategies to activate the ketone selectively in the presence of the aldehyde are also a significant research goal. Furthermore, the 1,2-dicarbonyl system (an α-keto-aldehyde) is a prime candidate for cycloaddition reactions, such as the hetero-Diels-Alder reaction, where it can act as a highly reactive dienophile to construct complex heterocyclic frameworks. researchgate.netmdpi.comwikipedia.org The nitrile group, while less reactive, can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways to amides and other nitrogen-containing structures. openstax.org The exploration of tandem reactions, where multiple functional groups react in a single synthetic operation, could provide rapid access to complex molecular architectures.

| Functional Group | Potential Selective Transformations | Research Focus |

| Aldehyde | Selective reduction, imine formation, Wittig reaction, aldol (B89426) addition | Developing mild and selective reagents; kinetic vs. thermodynamic control. libretexts.orglibretexts.org |

| Ketone | Selective reduction, Grignard addition (after aldehyde protection) | Orthogonal protection-deprotection strategies. |

| α-Dicarbonyl | Hetero-Diels-Alder reactions, condensation with diamines (e.g., to form quinoxalines) | Exploring use as a synthon for diverse heterocycles. |

| Nitrile | Hydrolysis to carboxylic acid, reduction to amine, cycloadditions | Expanding the synthetic utility beyond its role as a simple cyano group. openstax.org |

Advanced Computational Modeling for Predictive Design in Synthesis and Materials Science

Computational chemistry is becoming an indispensable tool for accelerating chemical research. For this compound, advanced computational modeling offers a pathway to predict its behavior and guide experimental work, saving time and resources.

Density Functional Theory (DFT) can be employed to model the electronic structure and reactivity of the molecule. d-nb.info Such calculations can predict which of the carbonyl groups is more susceptible to nucleophilic attack by calculating transition state energies for competing reaction pathways. This predictive power is invaluable for designing chemoselective reactions. DFT can also be used to predict spectroscopic properties (like NMR and IR spectra), aiding in the characterization of new derivatives.

Beyond single-molecule properties, machine learning (ML) models are an emerging trend for predicting the outcomes of reactions and the properties of materials. nih.govchemrxiv.org By training ML algorithms on datasets of similar compounds, it may become possible to predict the suitability of this compound as a precursor for specific applications, such as identifying which derivatives are likely to possess desired electronic properties for materials science or biological activity for drug discovery. d-nb.infonih.gov

Expansion of Applications in Specialized Chemical Fields

The true value of this compound lies in its role as a versatile building block. Its derivatives are poised for application in several specialized fields, most notably pharmaceuticals and materials science.

A significant emerging application is in the synthesis of advanced antifungal agents. The closely related compound, 4-(2-chloroacetyl)benzonitrile (B1594178), is a known key precursor for the broad-spectrum antifungal drug isavuconazole (B1672201). Research is likely to explore synthetic routes to isavuconazole and related triazole antifungals using this compound, which could offer a more direct or efficient pathway. researchgate.netresearchgate.netgoogle.comgoogle.com Its ability to readily form heterocyclic structures also makes it a valuable precursor for libraries of compounds to be screened for other biological activities, including anticancer properties. researchgate.net

In materials science, the rigid benzonitrile (B105546) unit combined with reactive carbonyl groups makes this molecule an attractive candidate for creating functional organic materials. rsc.org Future research could involve its use in synthesizing:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrile and carbonyl oxygens can act as coordination sites for metal ions, leading to novel materials with potential applications in gas storage or catalysis.

Functional Dyes: The extended π-system and reactive handles allow for the synthesis of chromophores whose optical properties could be tuned for applications in sensors or organic electronics.

Specialized Polymers and Resins: The dicarbonyl moiety can undergo polymerization reactions with multifunctional amines or other nucleophiles to create high-performance polymers.

The expansion into these fields will be driven by the need for complex, precisely engineered molecules, a role for which this compound is exceptionally well-suited.

Q & A